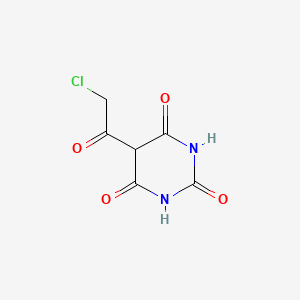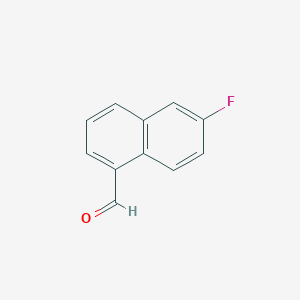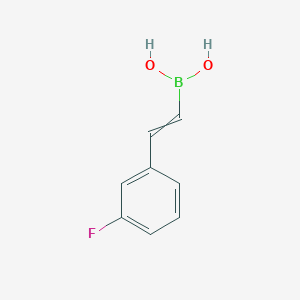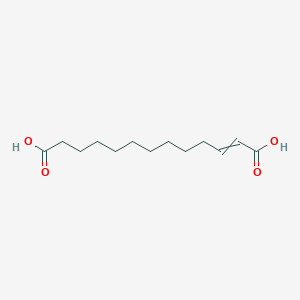
5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that contains a pyrimidine ring substituted with a chloroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of barbituric acid with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Barbituric Acid+Chloroacetyl Chloride→this compound
The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Hydroxyl derivatives of the pyrimidine ring.
Aplicaciones Científicas De Investigación
5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with biological targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Barbituric Acid: A precursor in the synthesis of 5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
5-Acetylpyrimidine-2,4,6(1H,3H,5H)-trione: A similar compound with an acetyl group instead of a chloroacetyl group.
5-(Bromoacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione: A similar compound with a bromoacetyl group instead of a chloroacetyl group.
Uniqueness
This compound is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. The chloroacetyl group can participate in specific chemical reactions that are not possible with other substituents, making this compound valuable for various applications in research and industry.
Propiedades
Número CAS |
672286-67-8 |
|---|---|
Fórmula molecular |
C6H5ClN2O4 |
Peso molecular |
204.57 g/mol |
Nombre IUPAC |
5-(2-chloroacetyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C6H5ClN2O4/c7-1-2(10)3-4(11)8-6(13)9-5(3)12/h3H,1H2,(H2,8,9,11,12,13) |
Clave InChI |
XXXZMKFHJANJKK-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C1C(=O)NC(=O)NC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)


![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione](/img/structure/B12442457.png)
![6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B12442459.png)





![1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442495.png)

